molecular formula C18H22ClNO B1530997 3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline CAS No. 1040681-55-7

3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline

Cat. No.: B1530997
CAS No.: 1040681-55-7
M. Wt: 303.8 g/mol
InChI Key: UWNPQAHFGVUHQE-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline is a chemical compound with the molecular formula C18H22ClNO and a molecular weight of 303.83 g/mol. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline typically involves the following steps:

  • Phenol Derivative Preparation: The starting material, 2,5-dimethylphenol, is first converted into its corresponding phenol derivative.

  • Chlorination: The phenol derivative undergoes chlorination to introduce the chlorine atom at the desired position.

  • Amination: The chlorinated compound is then subjected to amination to introduce the aniline group.

  • Alkylation: Finally, the aniline derivative is alkylated to attach the propyl group, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to reduce the compound to its corresponding amine derivatives.

  • Substitution: Substitution reactions can occur at the chlorine or methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo-compounds, depending on the specific conditions and reagents used.

  • Reduction Products: Amine derivatives, such as this compound hydrochloride.

  • Substitution Products: Different derivatives based on the substituents introduced during the reaction.

Scientific Research Applications

3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline is similar to other compounds with similar structural features, such as:

  • 3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline: This compound differs by having a fluorine atom instead of a methyl group at the 4-position.

  • N-(3-Chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide: This compound has an acetamide group instead of the aniline group.

The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties.

Properties

IUPAC Name

3-chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-12-5-6-14(3)18(9-12)21-15(4)11-20-16-8-7-13(2)17(19)10-16/h5-10,15,20H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNPQAHFGVUHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)CNC2=CC(=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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